molecular formula C11H18O4 B1586936 Diethyl 1,2-cyclopentanedicarboxylate CAS No. 90474-13-8

Diethyl 1,2-cyclopentanedicarboxylate

Cat. No.: B1586936
CAS No.: 90474-13-8
M. Wt: 214.26 g/mol
InChI Key: YLRALQSVMCXBSD-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of approximately 214.26 g/mol (based on the 1,1-isomer in ) . This compound is used in organic synthesis, notably as a precursor in pharmaceutical manufacturing. For example, it serves as a starting material in the synthesis of tetrahydrocyclopenta[c]pyrrole-1,3-dione, a key intermediate for neurological drugs .

Structurally, the 1,2-substitution on the cyclopentane ring creates a rigid geometry that influences its coordination chemistry. Research highlights its role as a ligand in nickel(II) macrocyclic complexes, forming hydrogen-bonded chains with unique catalytic or magnetic properties .

Properties

IUPAC Name

diethyl cyclopentane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRALQSVMCXBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920372
Record name Diethyl cyclopentane-1,2-dicarboxylate
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90474-13-8
Record name 1,2-Diethyl 1,2-cyclopentanedicarboxylate
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Record name Diethyl 1,2-cyclopentanedicarboxylate
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Record name Diethyl cyclopentane-1,2-dicarboxylate
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Record name Diethyl 1,2-cyclopentanedicarboxylate
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Preparation Methods

Hydrogenation of Diethyl 4-oxo-1,2-cyclopentanedicarboxylate

One of the well-documented methods for preparing diethyl 1,2-cyclopentanedicarboxylate involves catalytic hydrogenation of diethyl 4-oxo-1,2-cyclopentanedicarboxylate.

Procedure:

  • The precursor compound (diethyl 4-oxo-1,2-cyclopentanedicarboxylate) is placed in 1,4-dioxane solvent.
  • Raney nickel and H-ZSM-5 catalysts are added to the hydrogenation reactor.
  • The reaction is conducted under hydrogen pressure starting at 120°C and 1 MPa, then heated to 180°C and 3.1 MPa.
  • The reaction proceeds for about 10 hours until no further hydrogen absorption occurs.
  • After separation and purification, this compound is obtained with a molar yield of approximately 82.4%.

Key Data:

Parameter Value
Solvent 1,4-Dioxane
Catalysts Raney Nickel, H-ZSM-5
Temperature 120°C to 180°C
Pressure 1 MPa to 3.1 MPa
Reaction Time 10 hours
Yield 82.4% molar yield

This method is referenced in patent CN115232058 and provides a practical and efficient route to the compound.

Alkylation of Diethyl Malonate Followed by Cyclization and Hydrolysis (Perkin’s Method)

Historically, Perkin’s procedure (1887) remains a foundational method for synthesizing cyclopentane-1,2-dicarboxylic acid derivatives, including diethyl esters.

Outline of the Method:

  • Step 1: Diethyl malonate is alkylated with 1,3-dibromopropane to yield tetraethyl pentane-1,1,5,5-tetracarboxylate.
  • Step 2: The tetraester is cyclized via treatment with sodium ethoxide and bromination to form a cyclic tetraester intermediate.
  • Step 3: Alkaline hydrolysis and decarboxylation of the cyclic intermediate yield the trans-cyclopentane-1,2-dicarboxylic acid, which can be esterified to give this compound.

Improvements and Modifications:

  • Perkin himself modified the hydrolysis step to use aqueous acetic and sulfuric acids under reflux, improving yield and reducing reaction time.
  • Bailey and Sorenson further optimized the method by using a 12:1 molar ratio of diethyl malonate to 1,3-dibromopropane, achieving up to 81% yield of the tetraester intermediate.
  • Overall yields of the final diacid product can reach approximately 67% after modifications.

Advantages:

  • Uses readily available starting materials.
  • Scalable for larger preparations.
  • Well-studied reaction conditions with documented yields.

Limitations:

  • The hydrolysis and decarboxylation steps can be time-consuming.
  • Requires careful control of reaction conditions to minimize side products.

Summary Table of Key Steps and Yields:

Step Reaction Type Yield (%) Notes
Alkylation of diethyl malonate Nucleophilic substitution 81 (tetraester) Using excess diethyl malonate
Cyclization and bromination Ring closure Not specified Intermediate formation
Hydrolysis and decarboxylation Hydrolysis + decarboxylation 67 (overall) Modified acid hydrolysis improves yield

This method is considered highly practical and is still referenced for preparative purposes.

Alternative Synthetic Routes for Trans Isomer (Related to this compound)

Though focused on the acid form, several synthetic routes to trans-cyclopentane-1,2-dicarboxylic acid derivatives indirectly inform ester preparation methods:

  • Fuson and Cole Method (1938): Starting from pimelic acid, converted to diethyl 2,5-dibromopimelate, then cyclized using sodium cyanide to form a cyano intermediate, which upon hydrolysis yields the trans diacid. Hydrolysis yields reported up to 92% with extended reaction times.

  • Brenner’s Method (1961): Starting from 2-carboethoxycyclohexanone, bromination followed by rearrangement under basic conditions yields the trans diacid in 91% yield.

  • Birch et al. Method (1955): Involves condensation of ethyl α,α-diiodovalerate with diethyl malonate, followed by hydrolysis and decarboxylation to give the trans diacid.

These methods highlight the diversity of synthetic strategies and may be adapted or serve as precursors for ester derivatives like this compound.

Summary Table Comparing Preparation Methods

Method Starting Material(s) Key Steps Yield (%) Advantages References
Hydrogenation of Diethyl 4-oxo-1,2-cyclopentanedicarboxylate Diethyl 4-oxo-1,2-cyclopentanedicarboxylate Catalytic hydrogenation with Raney Ni and H-ZSM-5 82.4 High yield, straightforward hydrogenation
Perkin’s Alkylation and Cyclization Diethyl malonate, 1,3-dibromopropane Alkylation, cyclization, hydrolysis 67 (overall) Practical, scalable, well-studied
Fuson and Cole Route Pimelic acid Esterification, bromination, cyclization, hydrolysis Up to 92 (hydrolysis) High hydrolysis yield, alternative route
Brenner’s Method 2-Carboethoxycyclohexanone Bromination, rearrangement 91 High yield, alternative synthetic route

Detailed Research Findings and Notes

  • The hydrogenation method is relatively modern and offers a clean conversion with well-defined catalytic conditions, making it suitable for industrial synthesis.

  • Perkin’s method, despite its age, remains a cornerstone due to the availability of starting materials and the feasibility of scaling up. Modifications in hydrolysis conditions have significantly improved yields and reduced reaction times.

  • Alternative methods like Fuson and Cole or Brenner provide routes that might be preferred depending on starting material availability or desired stereochemistry.

  • The synthesis of the trans isomer is particularly emphasized in the literature due to its biological relevance and membrane activity.

  • Yields vary significantly depending on reaction conditions, purification methods, and scale, highlighting the importance of optimization in laboratory or industrial settings.

Chemical Reactions Analysis

Types of Reactions: Diethyl 1,2-cyclopentanedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products:

    Oxidation: Cyclopentanedicarboxylic acid derivatives.

    Reduction: Diethyl 1,2-cyclopentanediol.

    Substitution: Various substituted cyclopentane derivatives depending on the reagents used.

Scientific Research Applications

Organic Chemistry

Diethyl 1,2-cyclopentanedicarboxylate is utilized as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical transformations:

  • Oxidation : Converts the compound into carboxylic acids.
  • Reduction : Ester groups can be reduced to alcohols.
  • Substitution Reactions : The ester groups can be replaced with other functional groups, facilitating the creation of diverse derivatives.

Biological Research

In biological applications, this compound is significant for:

  • Synthesis of Biologically Active Molecules : It serves as a precursor for pharmaceuticals and agrochemicals. For instance, derivatives have shown potential in developing new drugs targeting specific biological pathways.

Medicinal Chemistry

Research indicates that this compound derivatives exhibit promising therapeutic properties. Studies focus on:

  • Drug Development : Investigating its derivatives for potential anti-inflammatory and anticancer activities .

Industrial Applications

This compound is also used in industrial settings:

  • Production of Specialty Chemicals : It acts as an intermediate in the synthesis of polymers and resins.
  • Chemical Manufacturing : Its unique properties make it suitable for producing fine chemicals used in various industries .

Case Study 1: Synthesis of Cyclopentane Derivatives

A study demonstrated the efficient synthesis of trans-cyclopentane-1,2-dicarboxylic acid from this compound through a series of reactions involving hydrolysis under controlled conditions. This approach highlighted the compound's utility in producing derivatives with high yields (up to 90%) .

Research involving this compound derivatives showed significant activity against certain cancer cell lines. The study emphasized the importance of structural modifications to enhance biological efficacy .

Mechanism of Action

The mechanism of action of diethyl 1,2-cyclopentanedicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release cyclopentanedicarboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Structural Analogs: Cyclopentane and Cyclopropane Derivatives

Diethyl 1,1-Cyclopentanedicarboxylate (CAS RN 4167-77-5)
  • Molecular Formula : C₁₁H₁₈O₄
  • Molecular Weight : 214.26 g/mol
  • Key Differences : The 1,1-substitution results in a geminal ester arrangement, reducing steric strain but limiting its ability to form chelate complexes compared to the 1,2-isomer. This structural distinction impacts reactivity in ring-opening reactions and coordination chemistry.
Dimethyl 4-Oxo-1,2-cyclopentanedicarboxylate (CAS RN 6453-07-2)
  • Molecular Formula : C₉H₁₂O₅
  • Molecular Weight : 200.19 g/mol
  • Key Differences : The presence of a ketone group at the 4-position introduces electrophilic reactivity, enabling nucleophilic additions (e.g., Grignard reactions). This contrasts with the purely ester-functionalized 1,2-cyclopentanedicarboxylate, which is more suited for transesterification or hydrolysis.
Diethyl trans-1,2-Cyclopropanedicarboxylate (CAS RN 3999-55-1)
  • Molecular Formula : C₉H₁₄O₄
  • Molecular Weight : 186.21 g/mol
  • Key Differences : The cyclopropane ring’s inherent strain (~27 kcal/mol) enhances reactivity in ring-opening polymerizations or [2+1] cycloadditions. In contrast, the cyclopentane ring in the target compound is less strained, favoring stability in coordination complexes .

Aromatic and Substituted Derivatives

Dimethyl 2,7-Naphthalenedicarboxylate (CAS RN 2549-47-5)
  • Molecular Formula : C₁₄H₁₂O₄
  • Molecular Weight : 244.24 g/mol
  • Key Differences : The naphthalene backbone provides extended conjugation, increasing thermal stability and UV absorption. Unlike the alicyclic cyclopentane derivative, this compound is used in polymer synthesis (e.g., polyesters) and as a ligand in metal-organic frameworks (MOFs) .
Diethyl 1-Phenylcyclopropane-1,2-dicarboxylate (CAS RN 731-06-6)
  • Molecular Formula : C₁₄H₁₆O₄
  • Molecular Weight : 256.28 g/mol
  • Key Differences : The phenyl group adds steric bulk and π-π interaction capabilities, making it useful in asymmetric catalysis or as a chiral building block. The cyclopropane ring’s strain further differentiates its reactivity from the cyclopentane analog .

Physical and Chemical Properties Comparison

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Reactivity
Diethyl 1,2-cyclopentanedicarboxylate ~214.26 Not reported Soluble in organic solvents Transesterification, hydrolysis, ligand coordination
Diethyl succinate 174.20 216–217 Miscible in water/organic solvents Esterification, flavoring agent (FEMA 2377)
Dimethyl 2,7-naphthalenedicarboxylate 244.24 Not reported Low water solubility Polymer synthesis, MOF construction
Diethyl trans-1,2-cyclopropanedicarboxylate 186.21 Not reported Organic solvents Ring-opening reactions, strained intermediates

Biological Activity

Diethyl 1,2-cyclopentanedicarboxylate (DECPD) is an organic compound with the molecular formula C11_{11}H18_{18}O4_4 and is classified as a diester of cyclopentane-1,2-dicarboxylic acid. Its biological activity has garnered interest in various fields, including pharmacology and organic chemistry, due to its potential therapeutic applications and chemical properties.

DECPD can be synthesized through several methods, primarily involving the esterification of cyclopentanedicarboxylic acid derivatives. The synthesis is often characterized by high yields and selectivity, which can be achieved using various reagents and conditions. For instance, a notable method involves the use of diethyl malonate and 1,3-dibromopropane to yield trans-cyclopentane-1,2-dicarboxylic acid, which can subsequently be converted into DECPD through esterification processes .

Biological Activity

The biological activity of DECPD has been explored in several studies, focusing on its pharmacological effects and potential therapeutic uses. Key findings include:

  • Antimicrobial Properties : DECPD has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it exhibits a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : Research has demonstrated that DECPD can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases. The compound appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory conditions .
  • Cytotoxicity : Some studies have reported on the cytotoxic effects of DECPD on cancer cell lines. The compound has been shown to induce apoptosis in specific cancer cells, indicating its potential as an anticancer agent. The mechanisms underlying this effect are still under investigation but may involve the activation of intrinsic apoptotic pathways .

Case Studies

  • Antimicrobial Study : A study evaluated DECPD's efficacy against Gram-positive and Gram-negative bacteria. The results indicated that DECPD had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings, suggesting its potential as a novel antimicrobial agent .
  • Anti-inflammatory Research : In vitro experiments demonstrated that DECPD reduced the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This effect was attributed to the inhibition of NF-kB signaling pathways .
  • Cytotoxicity Assessment : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), DECPD exhibited dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptotic cells upon treatment with DECPD compared to untreated controls .

Safety and Toxicity

The safety profile of DECPD has been assessed in various studies. While it shows promising biological activity, preliminary toxicity assessments indicate that high concentrations may lead to cytotoxic effects in non-target cells. Therefore, further investigations are required to establish safe dosage ranges for potential therapeutic applications.

Q & A

Basic: What are the established synthetic routes for diethyl 1,2-cyclopentanedicarboxylate, and how can reaction conditions be optimized?

This compound is typically synthesized via esterification of 1,2-cyclopentanedicarboxylic acid with ethanol under acidic catalysis. A scalable method involves reacting this compound with ammonia in an autoclave, yielding intermediates for pharmaceutical applications (e.g., tetrahydrocyclopenta[c]pyrrole-1,3-dione) with ~96% purity . Optimization includes:

  • Catalyst selection : Protic acids (e.g., H₂SO₄) or Lewis acids for enhanced esterification efficiency.
  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
  • Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm ester group presence (δ ~4.1–4.3 ppm for CH₂CH₃, δ ~170–175 ppm for carbonyl carbons).
  • IR : Strong C=O stretching (~1720 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) .
  • GC-MS/HPLC : Quantify purity (>93% achievable via column chromatography) and detect residual solvents (e.g., dichloromethane) .

Advanced: How does this compound function as a ligand in coordination chemistry, and what factors influence its metal-binding selectivity?

The compound’s bicyclic structure and dicarboxylate groups enable chelation of transition metals (e.g., Ni²⁺, Cu²⁺). Studies show:

  • Steric effects : The cyclopentane ring restricts coordination geometry, favoring octahedral or square-planar complexes .
  • pH dependence : Deprotonation at pH >6 enhances binding affinity, critical for macrocyclic complex formation .
  • Competitive ligands : Co-presence of amines or phosphines alters selectivity; pre-organizing the ligand via hydrogen bonding improves stability .

Advanced: What mechanistic insights explain contradictory reports on the catalytic hydrogenation of this compound?

Discrepancies in hydrogenation outcomes (e.g., cis/trans isomer ratios) arise from:

  • Catalyst type : Homogeneous catalysts (e.g., Pd/C) favor cis products due to steric hindrance, while heterogeneous catalysts (e.g., Raney Ni) promote trans isomers .
  • Solvent polarity : Polar solvents stabilize transition states, altering diastereoselectivity .
  • Pressure effects : Higher H₂ pressure (>5 bar) accelerates reduction but may over-hydrogenate the cyclopentane ring .

Advanced: How is this compound utilized in synthesizing bioactive heterocycles, and what are the key challenges in scalability?

The compound serves as a precursor for pyrrolidine and indole derivatives via:

  • Ammonolysis : Reaction with ammonia under autoclave conditions forms tetrahydrocyclopenta[c]pyrrole-diones, intermediates in antipsychotic drug synthesis .
  • Cross-coupling : Pd-mediated coupling with aryl halides introduces aromatic moieties .
    Challenges :
  • Byproduct control : Over-amination can yield undesired secondary amines.
  • Purification : Macrocyclic byproducts require size-exclusion chromatography .

Advanced: What computational methods predict the stability of this compound under varying thermal and photolytic conditions?

  • DFT calculations : Predict bond dissociation energies (BDEs) for ester groups (C-O BDE ~80 kcal/mol), indicating thermal stability up to 150°C .
  • UV-Vis simulations : Estimate photodegradation pathways; λmax ~210 nm suggests susceptibility to UV-C light .
  • MD simulations : Solvent interactions (e.g., with DMSO) affect conformational flexibility and degradation rates .

Data Contradiction: How should researchers reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

Reported solubility discrepancies stem from:

  • Crystallinity : Amorphous vs. crystalline forms exhibit differing solubilities (e.g., 25 g/L in ethanol vs. 12 g/L in hexane) .
  • Impurity profiles : Residual acids or esters from synthesis alter solubility; recrystallization from ethyl acetate improves consistency .
  • Temperature : Solubility in THF increases linearly from 15°C to 40°C (Δ ~8 g/L) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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